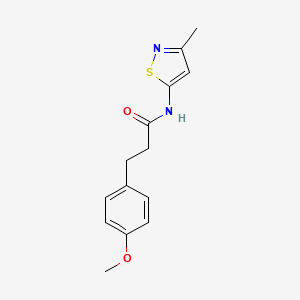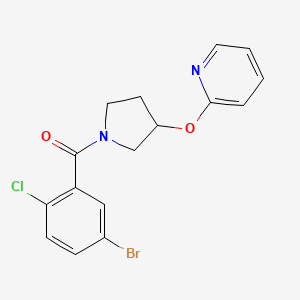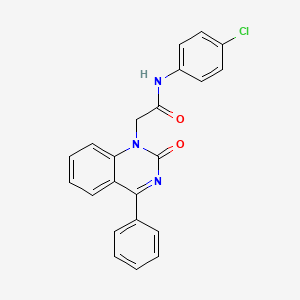
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
Urea Formation: The ethylated pyrazole is reacted with 4-fluoroaniline to form the desired urea derivative. This step typically requires a coupling reagent such as carbonyldiimidazole (CDI) or a similar activating agent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
化学反应分析
Types of Reactions: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents.
Substitution: Amines, thiols; reactions may require catalysts or specific reaction conditions (e.g., elevated temperature, pressure).
Major Products:
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Substitution Products: Substituted derivatives with new functional groups replacing the fluorophenyl group.
科学研究应用
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, potentially affecting gene expression and protein synthesis.
相似化合物的比较
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the fluorine atom, which may affect its chemical properties and biological activities.
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-bromophenyl)urea: Features a bromine atom, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O/c1-10-9-11(2)19(18-10)8-7-16-14(20)17-13-5-3-12(15)4-6-13/h3-6,9H,7-8H2,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODGGBRKZARIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
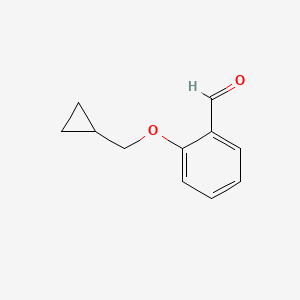
![2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-3-(1H-indol-3-yl)-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2697999.png)
![2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2698000.png)
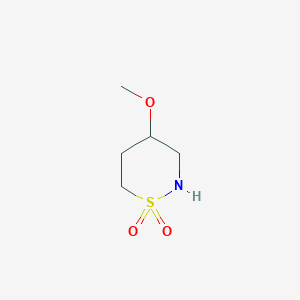
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acrylamide](/img/structure/B2698002.png)
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2698004.png)
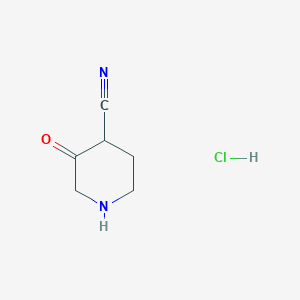
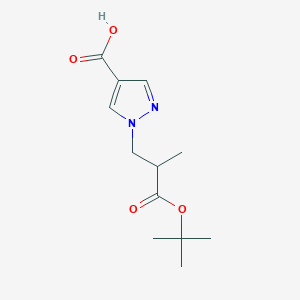
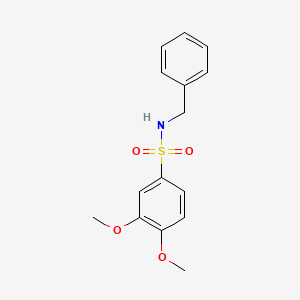
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/new.no-structure.jpg)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2698016.png)
